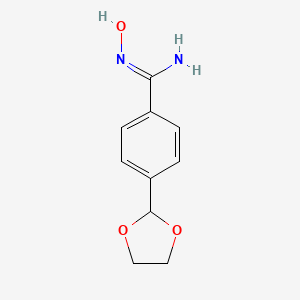

4-(1,3-Dioxolan-2-yl)benzamidoxime

描述

Contextualization within Modern Organic Synthesis and Heterocyclic Chemistry

4-(1,3-Dioxolan-2-yl)benzamidoxime is a distinct organic molecule that integrates two important structural motifs: a 1,3-dioxolane (B20135) ring and a benzamidoxime (B57231) group. This positions the compound at the intersection of heterocyclic chemistry and functional group-oriented synthesis. The structure is notable for the strategic placement of the dioxolane moiety, which acts as a protecting group for an aldehyde, and the amidoxime (B1450833) functionality, a group of significant interest in medicinal chemistry. Its synthesis and potential applications are therefore relevant to chemists engaged in developing new synthetic methodologies and exploring novel bioactive scaffolds.

Significance of Dioxolane and Amidoxime Functional Groups in Chemical Research

The two primary functional groups in this compound, the dioxolane ring and the amidoxime group, each carry considerable weight in chemical research.

Dioxolane Functional Group: The 1,3-dioxolane group is a five-membered heterocyclic acetal (B89532). rsc.org It is most frequently employed as a protecting group for carbonyl compounds (aldehydes and ketones) due to its stability under basic, nucleophilic, and reductive conditions, while being readily removable under acidic conditions. organic-chemistry.orgwikipedia.orgthieme-connect.de This protective strategy is a cornerstone of multi-step organic synthesis, allowing for selective transformations on other parts of a molecule. rsc.org Beyond their role in protection, dioxolane rings are integral components of numerous natural products and pharmacologically active molecules, contributing to their biological profiles. wikipedia.orgnih.gov They are also utilized as versatile solvents and as co-monomers in the production of polyacetal resins. rsc.orgwikipedia.org

Amidoxime Functional Group: Amidoximes are a class of compounds characterized by having both an amino group and a hydroxyimino group on the same carbon atom. nih.gov This unique arrangement makes them versatile building blocks for synthesizing various nitrogen-containing heterocycles. nih.gov In medicinal chemistry, the amidoxime moiety is recognized as a significant pharmacophore and is often used as a bioisosteric replacement for carboxylic acids, potentially improving a drug candidate's pharmacokinetic properties. nih.gov Compounds containing the amidoxime group have demonstrated a wide array of biological activities, including antitubercular, antibacterial, anti-inflammatory, and antineoplastic properties. nih.gov

Historical Overview of Related Benzamidoxime and Dioxolane Architectures

The development of synthetic methods for creating dioxolane and benzamidoxime structures has a rich history.

The formation of 1,3-dioxolanes as cyclic acetals from aldehydes or ketones and ethylene (B1197577) glycol is a classic transformation in organic chemistry. wikipedia.org Standard procedures, established over decades, typically involve the use of an acid catalyst like p-toluenesulfonic acid with azeotropic removal of water to drive the reaction to completion. organic-chemistry.org The first use of a 1,3-dioxane (B1201747) (a related six-membered ring) for protecting carbohydrate hydroxyl groups dates back to early carbohydrate chemistry, establishing a precedent for this widely used strategy. thieme-connect.de

The synthesis of benzamidoximes also has historical roots. The first amidoxime, formamidoxime, was synthesized in 1873, with the correct chemical structure for the functional group being proposed in 1884. nih.gov While several methods have been described historically—including the reduction of nitrosolic acids or the reaction of ammonia (B1221849) with hydroximic acid chlorides—the most common and enduring method is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile. google.comresearchgate.net This reaction remains the predominant route for preparing amidoximes due to its efficiency and the accessibility of nitrile precursors. google.com

A plausible synthetic pathway for this compound can be constructed based on these established, historical transformations. The synthesis would logically begin with the selective protection of one aldehyde group of terephthalaldehyde (B141574).

Proposed Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | Terephthalaldehyde | Ethylene glycol, p-toluenesulfonic acid | 4-(1,3-Dioxolan-2-yl)benzaldehyde | Acetal Protection |

| 2 | 4-(1,3-Dioxolan-2-yl)benzaldehyde | Hydroxylamine hydrochloride, followed by dehydration | 4-(1,3-Dioxolan-2-yl)benzonitrile | Oximation and Dehydration rsc.orgtardigrade.in |

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is notably sparse. While the compound is commercially available as a research chemical, there is a significant gap in the scientific literature regarding its specific synthesis, detailed characterization, and evaluation of its potential biological or material properties.

The primary research gap is the absence of published studies that focus on this molecule. Key missing information includes:

Verified Synthetic Procedures: Although a logical synthesis can be proposed (see Table above), no peer-reviewed articles provide optimized reaction conditions or detailed experimental procedures for its preparation.

Physicochemical Characterization: There is no publicly available data on its melting point, spectroscopic data (NMR, IR, Mass Spectrometry), or crystallographic information.

Application-Focused Research: The potential utility of this compound, whether as a building block in further synthesis or as a candidate for biological screening, remains unexplored in the literature.

This lack of specific data indicates that this compound represents an uninvestigated area of chemical space. Its study could provide valuable insights, bridging the well-established chemistries of its constituent functional groups.

Physicochemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 852691-00-0 |

| Molecular Formula | C₁₀H₁₂N₂O₃ |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Dioxolane |

| Benzamidoxime |

| Terephthalaldehyde |

| Ethylene glycol |

| p-Toluenesulfonic acid |

| 4-(1,3-Dioxolan-2-yl)benzaldehyde |

| Hydroxylamine |

| Hydroxylamine hydrochloride |

| 4-(1,3-Dioxolan-2-yl)benzonitrile |

Structure

3D Structure

属性

IUPAC Name |

4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-9(12-13)7-1-3-8(4-2-7)10-14-5-6-15-10/h1-4,10,13H,5-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLSEOFWLPSQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(O1)C2=CC=C(C=C2)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies of 4 1,3 Dioxolan 2 Yl Benzamidoxime

Precursor Synthesis and Functional Group Transformations

The most common and linear approach to synthesizing 4-(1,3-Dioxolan-2-yl)benzamidoxime involves the initial preparation of a stable aldehyde intermediate, which is then converted through a series of well-established reactions to the final amidoxime (B1450833) product.

Synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde as a Key Intermediate

The cornerstone of this synthetic sequence is the preparation of 4-(1,3-Dioxolan-2-yl)benzaldehyde. This compound is typically synthesized by the selective protection of one of the two aldehyde groups of terephthalaldehyde (B141574). The reaction involves the formation of a cyclic acetal (B89532), specifically a dioxolane, by reacting terephthalaldehyde with ethylene (B1197577) glycol.

This acid-catalyzed reaction is generally carried out in a non-polar solvent like toluene, with the water generated during the reaction being removed continuously to drive the equilibrium towards the product. A common setup for this is a Dean-Stark apparatus. prepchem.com An acid catalyst, such as p-toluenesulfonic acid (PTSA), is crucial for the reaction to proceed. After the reaction is complete, the mixture is typically neutralized with a weak base, such as an aqueous sodium bicarbonate solution, before purification by silica (B1680970) gel column chromatography.

Table 1: Synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde

| Reactants | Catalyst | Solvent | Conditions | Outcome | Reference |

|---|

Conversion of 4-(1,3-Dioxolan-2-yl)benzaldehyde to Corresponding Nitrile

With the key aldehyde intermediate in hand, the next step is the conversion of the aldehyde functional group into a nitrile (cyano group). This transformation is a critical step and can be achieved through various methodologies. A widely used method involves a one-pot reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride. asianpubs.org This reaction first forms an oxime intermediate, which is then dehydrated in situ to yield the nitrile. Catalysts such as anhydrous ferrous sulfate (B86663) in a polar aprotic solvent like dimethylformamide (DMF) can facilitate this conversion under reflux conditions. asianpubs.org

Other modern methods for this conversion include:

The Schmidt Reaction: This method uses an azide (B81097) source, such as azidotrimethylsilane (B126382) (TMSN₃), in the presence of a strong acid like triflic acid (TfOH). mdpi.com This reaction is often rapid and high-yielding for a broad scope of aromatic aldehydes.

Oxidative Conversion: Various oxidants can be employed in the presence of a nitrogen source. One such system uses trichloroisocyanuric acid (TCCA) as the oxidant in aqueous ammonia (B1221849) to convert aldehydes to nitriles efficiently. organic-chemistry.org

Catalytic Systems: The use of inexpensive and environmentally friendly catalysts is a growing area of interest. Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, have been shown to catalyze the one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride. organic-chemistry.org

Table 2: General Methods for Aldehyde to Nitrile Conversion

| Reagents | Conditions | Key Features |

|---|---|---|

| Hydroxylamine hydrochloride, Ferrous sulfate, DMF | Reflux | One-pot synthesis from aldehyde. asianpubs.org |

| Azidotrimethylsilane (TMSN₃), Triflic acid (TfOH) | Room temperature | Rapid reaction, high yields, avoids formanilide (B94145) byproducts. mdpi.com |

| Trichloroisocyanuric acid (TCCA), Aqueous Ammonia | Room temperature | Efficient one-pot conversion. organic-chemistry.org |

Direct Amidoxime Formation via Reaction with Hydroxylamine

The final step in this sequence is the conversion of the synthesized 4-(1,3-Dioxolan-2-yl)benzonitrile to the target amidoxime. This is achieved through the nucleophilic addition of hydroxylamine to the nitrile group. This industrially significant reaction is typically performed by heating the nitrile with hydroxylamine, often generated in situ from hydroxylamine hydrochloride and a base, in a suitable solvent like ethanol. rsc.org

While the reaction is straightforward, it can sometimes lead to the formation of an amide by-product, which can complicate purification. rsc.org Research has shown that the choice of solvent can influence the reaction's outcome. The use of specific ionic liquids has been demonstrated to reduce reaction times and eliminate the formation of the amide side-product, leading to a more efficient and selective synthesis of the desired amidoxime. rsc.org

Alternative Synthetic Routes to the this compound Core

Beyond the linear sequence, alternative strategies can be envisioned that alter the order of bond formations or employ more complex, convergent reaction designs.

Strategies Involving Dioxolane Formation on a Pre-existing Benzamidoxime (B57231) Scaffold

An alternative retrosynthetic analysis suggests a route where the dioxolane functional group is installed at a later stage. This strategy would begin with a benzamidoxime derivative that already contains a precursor to the aldehyde group, such as 4-formylbenzamidoxime.

In this hypothetical pathway, 4-formylbenzamidoxime would be subjected to the same acetalization conditions used to prepare the key intermediate in the primary route. The reaction would involve treating the 4-formylbenzamidoxime with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid, with concurrent removal of water. prepchem.com This approach hinges on the stability of the amidoxime functional group under the acidic conditions required for dioxolane formation. While plausible, the viability of this route would need to be confirmed experimentally to ensure no undesired side reactions involving the amidoxime moiety occur.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient approach in modern organic synthesis. nih.gov An MCR for the synthesis of this compound would be an attractive, atom-economical alternative to the linear, multi-step sequences.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(1,3-Dioxolan-2-yl)benzaldehyde |

| Terephthalaldehyde |

| Ethylene glycol |

| p-Toluenesulfonic acid |

| Toluene |

| Sodium bicarbonate |

| 4-(1,3-Dioxolan-2-yl)benzonitrile |

| Hydroxylamine hydrochloride |

| Ferrous sulfate |

| Dimethylformamide (DMF) |

| Azidotrimethylsilane (TMSN₃) |

| Triflic acid (TfOH) |

| Trichloroisocyanuric acid (TCCA) |

| Choline chloride |

| Urea |

| Hydroxylamine-O-sulfonic acid |

| Hydroxylamine |

| Ethanol |

Optimization of Reaction Conditions and Process Efficiency

Process efficiency in the synthesis of this compound hinges on the careful optimization of each synthetic step. This includes the selection of appropriate catalysts for the protection of the aldehyde group as a dioxolane, tuning reaction parameters for the conversion of the nitrile to an amidoxime, and developing robust methods for isolation and purification.

The formation of the 1,3-dioxolane (B20135) ring is a crucial step, typically achieved by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol. This reaction, an acetalization, protects the aldehyde group, allowing for subsequent selective reactions on other parts of the molecule. A variety of catalytic systems have been developed to facilitate this transformation with high efficiency.

Brønsted acids are commonly employed catalysts for this purpose. nih.gov For instance, p-toluenesulfonic acid (p-TSA) is effective in catalyzing the reaction between terephthalaldehyde and ethylene glycol in a solvent like toluene, using azeotropic distillation to remove water and drive the reaction to completion. Other catalytic systems, including the use of chiral Brønsted acids, can achieve desymmetrization in specific substrates. nih.gov

Recent research has explored various advanced catalytic systems to improve yields and reaction conditions. These include Lewis base catalysts like 4-dimethylaminopyridine (B28879) (DMAP) for cycloaddition reactions and metal complexes such as chiral binaphthyldiimine-Ni(II) complexes, which have been shown to catalyze asymmetric cycloadditions to form dioxolanes with high stereoselectivity. acs.orgorganic-chemistry.org

Below is a table summarizing various catalytic systems used for dioxolane ring formation.

Table 1: Catalytic Systems for 1,3-Dioxolane Ring Formation

| Catalyst System | Precursors | Reaction Type | Key Features |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | Aldehyde, Ethylene Glycol | Acetalization | Commonly used Brønsted acid; often requires azeotropic removal of water. |

| Brønsted Acids (general) | p-Quinols, Aldehydes | Acetalization/Michael Cascade | Achieves desymmetrization with high diastereoselectivity. nih.gov |

| 4-Dimethylaminopyridine (DMAP) | Vinyl Oxiranes, Ketones | [3 + 2] Cycloaddition | Lewis base-catalyzed approach providing good to excellent yields. acs.org |

The conversion of a nitrile group to an amidoxime is typically accomplished by reaction with hydroxylamine. nih.gov The choice of solvent and other reaction parameters such as temperature, reaction time, and the nature of the hydroxylamine source (e.g., free base or hydrochloride salt with an added base) significantly impacts the reaction's efficiency and yield. nih.govgoogle.com

Protic solvents like methanol (B129727), ethanol, and water are frequently used. google.comgoogle.com The reaction of a nitrile with hydroxylamine hydrochloride often requires a base, such as potassium carbonate or sodium hydroxide, to liberate the free hydroxylamine nucleophile. researchgate.net For example, refluxing a nitrile with hydroxylamine hydrochloride and potassium carbonate in methanol is a common and effective method. researchgate.net The use of aqueous hydroxylamine solutions can also lead to spontaneous and high-yield formation of crystalline amidoximes at ambient temperatures, simplifying the process by avoiding additional impurities. google.com

Alternative, modern techniques aim to reduce reaction times and improve yields. These include solvent-free methods that utilize ultrasonic or microwave irradiation, which can produce amidoximes in high yields (70-85%) within a short timeframe. nih.gov

The table below outlines the impact of different solvent systems and conditions on amidoxime synthesis.

Table 2: Conditions for Amidoxime Synthesis from Nitriles

| Solvent System | Reagents | Conditions | Outcome |

|---|---|---|---|

| Methanol | Nitrile, Hydroxylamine HCl, K₂CO₃ | Reflux | Standard, effective method for obtaining amidoxime derivatives. researchgate.net |

| Ethanol | Nitrile, Hydroxylamine HCl, Na₂SO₄ | Sonication | Efficient synthesis with high yields (51-99%) and short reaction times. nih.gov |

| Water | Nitrile, 50% Aqueous Hydroxylamine | Ambient Temperature | Spontaneous reaction leading to high-purity crystalline product without added inorganic impurities. google.com |

| Solvent-Free | Nitrile, Hydroxylamine | Ultrasonic Irradiation | Rapid reaction with high yields (70-85%). nih.gov |

Achieving high purity of the final this compound product is essential, particularly for its potential applications. The primary methods for purification include crystallization and column chromatography. researchgate.net

Crystallization is a widely used technique for purifying amidoxime derivatives. The choice of solvent is critical and can be a single solvent or a mixed-solvent system. researchgate.net Common solvents include ethanol, dioxane, or mixtures with water. researchgate.net For less polar impurities, a combination of dichloromethane (B109758) (CH₂Cl₂) and petroleum ether can be effective. researchgate.net In some cases, high-purity amidoximes can be obtained by crystallization directly from the reaction mixture, for instance, when using an aqueous hydroxylamine solution. google.com Further recrystallization from an inert solvent like perfluorohexane (B1679568) can enhance purity. google.com

Column chromatography is another powerful purification method. A typical mobile phase for amidoximes is a mixture of ethyl acetate (B1210297) and n-hexane or petroleum ether, with the ratio adjusted to achieve optimal separation. researchgate.net

In some processes, purification can be achieved by pH manipulation. The product can be selectively precipitated as a salt by acidifying the reaction mixture to a specific pH, leaving impurities in the solution. google.com The purified salt can then be collected by filtration. google.com

The following table summarizes common purification techniques for amidoxime compounds.

Table 3: Purification Techniques for Amidoxime Derivatives

| Technique | Solvent/Mobile Phase | Key Aspects |

|---|---|---|

| Crystallization | Ethanol, Dioxane (single or with water); CH₂Cl₂/Petroleum Ether | Effective for removing impurities with different solubility profiles. researchgate.net |

| Recrystallization | Perfluorohexane | Used for obtaining very high-purity crystalline material from a crude product. google.com |

| Column Chromatography | Ethyl acetate / n-Hexane or Petroleum Ether | Allows for separation of closely related impurities based on polarity. researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 4 1,3 Dioxolan 2 Yl Benzamidoxime

Reactivity Profile of the Amidoxime (B1450833) Functional Group

The amidoxime group, characterized by the RC(NH₂)=NOH structure, is a versatile functional group with a rich and diverse reactivity. researchgate.net It is known to be important in a variety of chemical fields, including medicinal and coordination chemistry. researchgate.net

Nucleophilic Characteristics and Condensation Reactions

The amidoxime functional group is a potent α-nucleophile, with its reactivity often comparable to that of oximate ions. researchgate.net This nucleophilicity is a key feature, enabling the molecule to participate in a wide range of reactions. researchgate.net The presence of both an amino group and a hydroxymino group on the same carbon atom confers this unique reactivity. nih.govresearchgate.net Amidoximes can react with various electrophiles, and their nucleophilic character is evident in their ability to add to electron-deficient centers. researchgate.netacs.org

The nucleophilic attack of hydroxylamine (B1172632) on a nitrile is the most common method for synthesizing amidoximes. nih.govresearchgate.net The reactivity of amidoximes is influenced by pH; at more basic pH values, the amidoximate anion is formed, which can alter the reaction pathways. nih.govresearchgate.net For instance, in the presence of a base, the monodeprotonated NH₂ group of the amidoxime can become involved in coupling reactions with metal-activated nitriles. acs.org

Condensation reactions are a hallmark of amidoxime reactivity. They readily react with aldehydes and ketones, although this is not explicitly detailed for the title compound in the provided search results. The nucleophilic nature of the amidoxime allows it to participate in addition reactions, and the presence of an electron-donating group can facilitate these reactions by stabilizing the nitrone tautomer. nih.gov

Cyclization Reactions Leading to Heterocyclic Systems (e.g., 1,2,4-Oxadiazoles, Triazoles)

A significant aspect of amidoxime chemistry is its propensity to undergo cyclization reactions to form various heterocyclic systems, most notably 1,2,4-oxadiazoles. This transformation is a widely utilized method for the synthesis of this important class of heterocycles. mdpi.comresearchgate.netchim.it

The general strategy for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent. researchgate.netnih.gov This reaction typically proceeds through the initial formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole (B8745197) ring. mdpi.comnih.gov This cyclization can often be achieved by heating in the presence of a base. nih.gov

Several methods have been developed to effect this transformation, including one-pot procedures where the amidoxime is reacted directly with a carboxylic acid derivative in the presence of a coupling agent and a base. mdpi.com Oxidative cyclization methods have also been reported for the synthesis of 1,2,4-oxadiazoles from amidoximes. rsc.org For example, electrochemical oxidation of N-benzyl amidoximes can lead to the formation of 1,2,4-oxadiazoles through a process involving a 1,5-hydrogen atom transfer and subsequent intramolecular cyclization. rsc.org

While the formation of triazoles from amidoximes is mentioned as a possibility, the provided search results focus predominantly on the synthesis of 1,2,4-oxadiazoles. The cyclization to form triazoles would likely involve reaction with a different set of reagents capable of providing the additional nitrogen atom required for the triazole ring.

Acylation, Alkylation, and Derivatization Strategies

The nucleophilic nature of the amidoxime functional group makes it amenable to various derivatization strategies, including acylation and alkylation. nih.govresearchgate.net

Acylation: The reaction of amidoximes with acylating agents, such as acid chlorides or anhydrides, readily occurs to form O-acylated or N-acylated products. mdpi.comnih.gov As mentioned previously, O-acylation is a key step in the synthesis of 1,2,4-oxadiazoles. mdpi.comresearchgate.net The reaction conditions can be controlled to favor either O- or N-acylation, although O-acylation is often the kinetically favored process.

Alkylation: Alkylation of amidoximes can occur on either the oxygen or the nitrogen atoms. O-alkylation of oximes and related compounds is a known transformation, and various methods exist to achieve this, including reaction with alkyl halides or using Mitsunobu-type conditions. organic-chemistry.org

Other Derivatizations: The amidoxime group can be modified in other ways as well. For instance, Boc-protection of the amino group is a common strategy in organic synthesis. nih.gov The reduction of amidoximes to the corresponding amidines is another important transformation. nih.gov

Reactivity of the 1,3-Dioxolane (B20135) Protecting Group

The 1,3-dioxolane ring in 4-(1,3-Dioxolan-2-yl)benzamidoxime serves as a protecting group for a benzaldehyde (B42025) functionality. Its reactivity is primarily centered around its stability under various conditions and the methods for its removal (deprotection).

Hydrolytic Stability and Deprotection Mechanisms

1,3-Dioxolanes are cyclic acetals and are generally stable to basic and nucleophilic conditions. organic-chemistry.org However, they are susceptible to hydrolysis under acidic conditions. organic-chemistry.orgnih.gov The mechanism of acidic hydrolysis involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation, which is then attacked by water to ultimately yield the corresponding aldehyde or ketone and ethylene (B1197577) glycol. wikipedia.org

The rate of hydrolysis can be influenced by the surrounding chemical environment. nih.gov A variety of reagents and conditions have been developed for the deprotection of 1,3-dioxolanes, offering a range of selectivities. organic-chemistry.org These methods include using aqueous acid, acid-catalyzed transacetalization in the presence of another carbonyl compound like acetone, or employing Lewis acids. organic-chemistry.org Milder, more selective methods have also been reported, such as using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water or iodine under neutral conditions. organic-chemistry.orgwikipedia.org Protic ionic liquids have also been shown to be effective catalysts for the hydrolytic cleavage of acetals and ketals in aqueous media. researchgate.net

Table 1: Selected Conditions for Deprotection of 1,3-Dioxolanes

| Reagent/Condition | Description | Selectivity/Notes |

| Aqueous Acid (e.g., HCl) | Standard method for acetal (B89532) hydrolysis. organic-chemistry.orgnih.gov | Can be harsh and may not be suitable for acid-sensitive substrates. |

| Acid-catalyzed Transacetalization | Equilibrium-driven reaction, often with acetone. organic-chemistry.org | Generally mild conditions. |

| Lewis Acids | Can promote deprotection. | Reactivity depends on the specific Lewis acid used. |

| NaBArF₄ in Water | Catalytic and occurs under mild conditions. organic-chemistry.orgwikipedia.org | Fast and efficient for certain substrates. wikipedia.org |

| Iodine (catalytic) | Neutral conditions. | Tolerates a range of other functional groups. organic-chemistry.org |

| Protic Ionic Liquids | Green and efficient catalyst in aqueous media. researchgate.net | Can be recycled. researchgate.net |

Selective Functionalization and Orthogonal Reactivity Studies

The presence of both an amidoxime and a dioxolane in a single molecule presents an opportunity for selective functionalization, a cornerstone of modern organic synthesis. The concept of orthogonal protection, where one functional group can be manipulated without affecting another, is central to the synthetic utility of this compound. bham.ac.ukfiveable.me

The differential reactivity of the amidoxime and dioxolane functionalities hinges on their distinct chemical properties. The dioxolane is an acid-labile protecting group, readily undergoing hydrolysis to reveal the parent carbonyl compound, in this case, a benzaldehyde. Conversely, the amidoxime moiety is generally stable to acidic conditions but can react with a variety of electrophiles and can be induced to cyclize under specific, often neutral or basic, conditions. nih.govnih.gov

This difference in stability and reactivity forms the basis for a robust orthogonal strategy. For instance, reactions can be performed on the amidoxime group while keeping the dioxolane intact by maintaining non-acidic conditions. Subsequently, the dioxolane can be selectively removed by introducing an acid catalyst to unmask the aldehyde for further transformations.

Below is a data table illustrating the differential stability of the amidoxime and dioxolane groups under various hypothetical reaction conditions.

| Condition | Effect on Dioxolane Group | Effect on Amidoxime Group | Orthogonal Strategy Potential |

| Acidic (e.g., aq. HCl, pH < 5) | Hydrolysis to aldehyde | Generally stable | High |

| Basic (e.g., NaH, K2CO3, Et3N) | Stable | Can be deprotonated/acylated/alkylated | High |

| Neutral (e.g., heat, specific catalysts) | Stable | Can undergo cyclization | High |

| Hydrogenolysis (e.g., H2, Pd/C) | Stable | Potential for reduction | Moderate |

| Oxidizing agents (e.g., mild) | Stable | Can be oxidized | Moderate |

This table presents hypothetical scenarios based on the known chemical properties of dioxolane and amidoxime functional groups.

The distinct reactivity of the two functional groups allows for a high degree of chemo- and regioselectivity in the transformations of this compound.

Reactions at the Amidoxime Moiety:

The amidoxime group can undergo several selective transformations. For example, it can be acylated on the nitrogen or oxygen atoms. O-acylation, followed by base-mediated cyclization, is a common method for the synthesis of 1,2,4-oxadiazoles. nih.gov N-acylation is also possible and can be a precursor to other heterocyclic systems. nih.gov Furthermore, the amidoxime can be alkylated, typically on the oxime oxygen, to form O-alkyl amidoximes. nih.gov

A significant reaction of amidoximes is their cyclization to form various five-membered heterocycles. For instance, reaction with a carboxylic acid derivative can lead to the formation of a 1,2,4-oxadiazole. This transformation is often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species.

Reactions at the Dioxolane Moiety:

The primary and most synthetically useful reaction of the dioxolane group is its hydrolysis under acidic conditions to deprotect the aldehyde. This transformation is highly chemoselective, as the amidoxime group is generally tolerant of the mild acidic conditions required for dioxolane cleavage. This allows for the unmasking of the aldehyde at a desired stage of a synthetic sequence, which can then undergo a wide range of subsequent reactions such as oxidation, reduction, or olefination.

The following table summarizes potential chemo- and regioselective transformations for this compound based on established reactivity patterns.

| Transformation | Functional Group | Reagents and Conditions | Product |

| 1,2,4-Oxadiazole Formation | Amidoxime | R'COOH, coupling agent (e.g., DCC, EDC), heat | 3-Aryl-5-R'-1,2,4-oxadiazole with dioxolane intact |

| O-Alkylation | Amidoxime | R'X (X=Br, I), base (e.g., K2CO3), solvent (e.g., DMF) | O-Alkyl amidoxime with dioxolane intact |

| N-Acylation | Amidoxime | R'COCl, base (e.g., pyridine), 0 °C to rt | N-Acyl amidoxime with dioxolane intact |

| Deprotection | Dioxolane | aq. HCl, THF, rt | 4-Formylbenzamidoxime |

This table presents hypothetical transformations based on known chemical reactions of the individual functional groups.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for predicting reactivity and optimizing reaction conditions.

Mechanism of Acid-Catalyzed Dioxolane Hydrolysis:

The hydrolysis of the dioxolane protecting group proceeds via a well-established acid-catalyzed mechanism.

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst, forming an oxonium ion.

Ring Opening: The protonated dioxolane undergoes ring opening to form a resonance-stabilized carbocation, which is also an oxocarbenium ion. This is typically the rate-determining step.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation and Hemiacetal Formation: A proton is transferred from the attacking water molecule to a base (e.g., another water molecule), yielding a hemiacetal.

Protonation of the Second Oxygen: The other oxygen of the original ethylene glycol moiety is protonated.

Elimination of Ethylene Glycol: The C-O bond cleaves, eliminating a molecule of ethylene glycol and forming a protonated aldehyde.

Deprotonation: The protonated aldehyde is deprotonated by a base to yield the final aldehyde product and regenerate the acid catalyst.

Mechanism of Amidoxime Cyclization to a 1,2,4-Oxadiazole:

The formation of a 1,2,4-oxadiazole from an amidoxime and a carboxylic acid derivative (e.g., an acyl chloride) is a common synthetic route.

O-Acylation: The nucleophilic oxime oxygen of the amidoxime attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming an O-acyl amidoxime intermediate.

Intramolecular Cyclization: The amino group of the O-acyl amidoxime then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced ester group. This intramolecular cyclization forms a five-membered ring intermediate.

Dehydration: The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic 1,2,4-oxadiazole ring. This step is often promoted by heat or the presence of a dehydrating agent.

These mechanistic pathways highlight the predictable and controllable nature of the reactions involving this compound, making it a valuable intermediate in synthetic organic chemistry.

Structural Elucidation and Advanced Characterization Techniques for 4 1,3 Dioxolan 2 Yl Benzamidoxime

Advanced Spectroscopic Methods

Spectroscopic techniques are fundamental in determining the molecular structure and dynamics of chemical compounds. For 4-(1,3-Dioxolan-2-yl)benzamidoxime, these methods would provide critical insights into its atomic connectivity, functional groups, and conformational behavior.

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-field and multi-dimensional NMR spectroscopy, including techniques such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are powerful tools for unambiguously establishing the constitution and configuration of organic molecules. scbt.comeurjchem.com In the case of this compound, these experiments would allow for the assignment of all proton and carbon signals.

Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data would provide information about the molecule's preferred conformation in solution, particularly concerning the orientation of the dioxolane ring relative to the benzamidine (B55565) moiety. eurjchem.com However, specific NMR spectra and detailed conformational analysis for this compound are not available in the public domain.

Advanced Vibrational Spectroscopy (e.g., Raman, Resonant IR) for Molecular Dynamics

For this compound, IR and Raman spectra would be expected to show characteristic bands for the C=N and N-O stretches of the amidoxime (B1450833) group, the C-O stretches of the dioxolane ring, and vibrations associated with the substituted benzene (B151609) ring. A detailed study of these vibrational modes, particularly under varying conditions, could elucidate the dynamics of the molecule. sigmaaldrich.comnih.gov At present, published vibrational spectroscopy data specific to this compound could not be located.

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with high accuracy. chemicalbook.com Analysis of the isotopic pattern further confirms the elemental composition. Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pathways of the molecule upon ionization, providing valuable structural information. chemicalbook.comchemicalbook.com

For this compound (Molecular Formula: C₁₀H₁₂N₂O₃, Molecular Weight: 208.22 g/mol ), HRMS would confirm its elemental composition. nih.gov The fragmentation pattern would likely involve characteristic losses of the dioxolane group, elements of the amidoxime functional group, and fragmentation of the aromatic ring. Detailed experimental HRMS data and fragmentation analysis for this specific molecule are not documented in the available literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles. lookchem.com

Single Crystal Growth and Diffraction Analysis

The first step in crystallographic analysis is the growth of high-quality single crystals, which can be achieved through methods such as slow evaporation or vapor diffusion. lookchem.com Once a suitable crystal is obtained, X-ray diffraction analysis is performed to determine the unit cell parameters and the precise atomic arrangement within the crystal lattice.

There are no published reports detailing the successful single crystal growth or the resulting X-ray diffraction data for this compound. Therefore, no crystallographic parameters can be presented.

Analysis of Intermolecular Interactions and Crystal Packing

The data from an X-ray crystal structure allows for a detailed analysis of how molecules are arranged in the solid state. This includes the study of intermolecular interactions such as hydrogen bonds (e.g., involving the amidoxime's -OH and -NH₂ groups), π-π stacking of the benzene rings, and other van der Waals forces. These interactions are crucial in determining the physical properties of the crystalline material.

Without a determined crystal structure, a discussion of the specific intermolecular interactions and crystal packing for this compound remains speculative.

Computational and Theoretical Chemistry Studies of 4 1,3 Dioxolan 2 Yl Benzamidoxime

Quantum Chemical Calculations: An Unexplored Frontier

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(1,3-Dioxolan-2-yl)benzamidoxime, such studies would provide critical data.

Density Functional Theory (DFT) for Electronic Structure, Frontier Orbitals, and Charge Distribution

DFT is a computational method used to investigate the electronic structure of many-body systems. A DFT analysis of this compound would yield information on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability. Furthermore, DFT calculations can map the electron density to reveal the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. While studies on related benzamide (B126) derivatives have utilized DFT for these purposes, specific data for this compound is not available.

Ab Initio Methods for Spectroscopic Parameter Prediction and Validation

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods are often used to predict spectroscopic parameters, which can then be compared with experimental results for validation. For this compound, ab initio calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Such theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. Research on other organic molecules has demonstrated the power of this approach, but it has not yet been applied to the target compound.

Conformational Analysis and Energy Landscapes: Awaiting Investigation

The three-dimensional shape of a molecule is critical to its function and interactions. Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energies.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations could be employed to study the conformational flexibility of this compound over time. By simulating the movements of atoms and bonds, MD can reveal the range of accessible conformations and the dynamics of their interconversion. This information is particularly important for understanding how the molecule might interact with biological targets or other molecules.

Potential Energy Surface Mapping and Torsional Barriers

A detailed understanding of the molecule's flexibility can be achieved by mapping its potential energy surface. This involves calculating the energy of the molecule as a function of specific dihedral angles, particularly around the rotatable bonds connecting the benzamidoxime (B57231) and dioxolane moieties. This analysis would identify the most stable conformers (energy minima) and the energy barriers to rotation (torsional barriers), providing a complete picture of the molecule's conformational preferences.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical studies are instrumental in elucidating the pathways of chemical reactions. For this compound, computational methods could be used to investigate its reactivity in various chemical transformations. This would involve identifying the structures of transition states—the high-energy species that connect reactants and products—and calculating the activation energies for different reaction pathways. Such studies would provide a molecular-level understanding of its chemical behavior, but no such analyses have been reported.

Calculation of Activation Energies and Reaction Pathways

The calculation of activation energies (Ea) and the mapping of reaction pathways are fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. These calculations are typically performed using quantum mechanical methods such as Density Functional Theory (DFT) and ab initio calculations.

One of the key reactions of amidoximes is their role as nucleophiles. Theoretical studies on similar compounds, like benzamidoxime, often focus on their reactions with electrophiles. The activation energy for such a reaction is influenced by the electronic properties of the substituent on the benzene (B151609) ring. The 4-(1,3-dioxolan-2-yl) group is generally considered to be a weak electron-donating group through resonance, which would be expected to slightly lower the activation energy for electrophilic attack compared to unsubstituted benzamidoxime by stabilizing the transition state.

Table 1: Predicted Relative Activation Energies for Electrophilic Aromatic Substitution on Substituted Benzamidoximes

| Substituent at para-position | Electronic Effect | Predicted Relative Activation Energy (Ea) |

| -NO₂ | Strong Electron-Withdrawing | Highest |

| -Cl | Weak Electron-Withdrawing | High |

| -H | (Reference) | Moderate |

| -C(OCH₂)₂CH₂ (1,3-Dioxolan-2-yl) | Weak Electron-Donating | Slightly Lower than Benzene |

| -OCH₃ | Strong Electron-Donating | Lowest |

Note: This table represents predicted trends based on established substituent effects and is for illustrative purposes.

Reaction pathways for processes such as hydrolysis, oxidation, or cyclization can also be elucidated. Computational models can identify transition states and intermediates, providing a step-by-step understanding of the reaction mechanism. For this compound, this would involve modeling the bond-breaking and bond-forming processes and calculating the energy at each step to determine the most favorable pathway.

Influence of Solvation on Reaction Energetics

The solvent environment can significantly impact reaction rates and equilibria. aps.org Computational solvation models, such as implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent models (where individual solvent molecules are included in the calculation), are used to study these effects. youtube.com

For a molecule like this compound, the polarity of the solvent will influence the stability of the reactants, transition states, and products. In polar protic solvents, hydrogen bonding between the solvent and the amidoxime (B1450833) group (-NOH, -NH₂) can stabilize the ground state and transition states differently, thereby altering the activation energy. youtube.com For instance, a polar solvent would be expected to stabilize a polar transition state more than a nonpolar one, potentially accelerating the reaction. youtube.com

The change in the free energy of activation (ΔΔG‡) upon moving from the gas phase to a solvent can be estimated computationally. This value indicates the extent of the solvent's influence on the reaction kinetics.

Table 2: Illustrative Influence of Solvent Polarity on a Hypothetical Reaction of this compound

| Solvent | Dielectric Constant (ε) | Predicted Relative Reaction Rate |

| n-Hexane | 1.9 | Slow |

| Dichloromethane (B109758) | 9.1 | Moderate |

| Ethanol | 24.6 | Fast |

| Water | 80.1 | Fastest |

Note: This table is illustrative and assumes a reaction with a polar transition state.

Structure-Reactivity Relationship Prediction

Predicting how the structure of a molecule influences its reactivity is a cornerstone of computational chemistry. For this compound, this involves understanding how its specific structural features govern its chemical behavior.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-describing features of molecules (known as descriptors) with their experimentally observed properties. While specific QSPR studies on this compound are not available, studies on related compounds like substituted benzamides have shown that topological and electronic descriptors can be used to model their activities. nih.gov

For this compound, relevant descriptors would include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

Topological Descriptors: Molecular connectivity indices, shape indices.

Steric Descriptors: Molar volume, surface area.

A hypothetical QSPR model could predict properties such as solubility, boiling point, or a specific type of reactivity based on these calculated descriptors.

Prediction of Acid-Base Properties (e.g., pKa of Amidoxime)

The acid-base properties of the amidoxime group are critical to its behavior in biological and chemical systems. The pKa of the amidoxime hydroxyl group can be predicted using computational methods. These predictions often involve calculating the Gibbs free energy change for the deprotonation reaction in a solvent.

Studies on substituted benzaldoximes, which are structurally similar, have shown that the pKa is sensitive to the electronic effects of the substituents on the benzene ring. researchgate.nettsijournals.com Electron-withdrawing groups tend to decrease the pKa (making the compound more acidic), while electron-donating groups increase the pKa (making it less acidic). tsijournals.com

The 4-(1,3-dioxolan-2-yl) group is considered a weak electron-donating group. Therefore, it is predicted that the pKa of this compound would be slightly higher than that of unsubstituted benzamidoxime.

Table 3: Predicted pKa Values for the Amidoxime Group in Substituted Benzamidoximes

| Substituent at para-position | Electronic Effect | Predicted pKa |

| -NO₂ | Strong Electron-Withdrawing | Lower (more acidic) |

| -Cl | Weak Electron-Withdrawing | Slightly Lower |

| -H | (Reference) | ~11.5 (experimental for benzamidoxime) |

| -C(OCH₂)₂CH₂ (1,3-Dioxolan-2-yl) | Weak Electron-Donating | Slightly Higher |

| -OCH₃ | Strong Electron-Donating | Higher (less acidic) |

Note: The pKa values are illustrative predictions based on electronic effects. The reference pKa for benzamidoxime can vary with experimental conditions.

Synthetic Applications and Role As a Building Block

Utilization in the Construction of Complex Organic Scaffolds

The distinct reactivity of its two functional groups enables the use of 4-(1,3-Dioxolan-2-yl)benzamidoxime in the systematic construction of elaborate organic molecules.

The amidoxime (B1450833) functional group is a well-established precursor for the synthesis of 1,2,4-oxadiazoles, a class of five-membered heterocycles frequently found in pharmacologically active compounds. The most common method involves the reaction of the amidoxime with an acylating agent, such as an acid chloride or anhydride. This reaction proceeds via an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to furnish the 1,2,4-oxadiazole (B8745197) ring. The stability of the dioxolane group under these conditions ensures that the protected aldehyde remains intact for future transformations.

The general scheme for this conversion allows for the introduction of a wide variety of substituents (R') onto the oxadiazole ring, depending on the acylating agent used.

Table 1: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from this compound

| Reagent (R'CO-X) | Resulting Substituent (R') | Product |

| Acetyl Chloride | Methyl | 3-(4-(1,3-Dioxolan-2-yl)phenyl)-5-methyl-1,2,4-oxadiazole |

| Benzoyl Chloride | Phenyl | 3-(4-(1,3-Dioxolan-2-yl)phenyl)-5-phenyl-1,2,4-oxadiazole |

| Trifluoroacetic Anhydride | Trifluoromethyl | 3-(4-(1,3-Dioxolan-2-yl)phenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |

| Ethyl Chloroformate | Ethoxy | Ethyl 3-(4-(1,3-Dioxolan-2-yl)phenyl)-1,2,4-oxadiazole-5-carboxylate |

While the synthesis of oxadiazoles (B1248032) from this precursor is straightforward, its conversion to pyrazoles is less direct. researchgate.netnih.gov Pyrazole synthesis typically requires precursors like 1,3-dicarbonyl compounds and hydrazines. researchgate.netnih.gov Therefore, significant functional group interconversion would be necessary to utilize this compound as a starting material for pyrazoles, potentially involving hydrolysis of the amidoxime to the corresponding nitrile or carboxylic acid, followed by several additional synthetic steps.

The bifunctional nature of this compound makes it a candidate for use as a monomer in the synthesis of polymers and as a core or branching unit in the construction of dendrimers. After deprotection, the molecule presents an AB-type monomer with an amidoxime and an aldehyde. The aldehyde can undergo reactions like condensation polymerization, while the amidoxime offers sites for further linkages. For instance, polymerization could be achieved through reaction with other monomers, such as dicarboxylic acids, to form poly(amide-oxadiazole) structures after a cyclization step.

Although specific literature on polymerization of this exact compound is scarce, related dioxolane-containing monomers have been used to create polyesters and polyethers. nih.govsigmaaldrich.comresearchgate.net This suggests the potential of this compound as a building block for novel polymeric materials with tailored properties derived from the incorporated heterocyclic moieties.

Strategies in Protecting Group Chemistry

The strategic use of the dioxolane group is central to the synthetic utility of this compound. A protecting group is a reversibly formed derivative of a functional group that reduces its reactivity during a chemical synthesis. organic-chemistry.org

The 1,3-dioxolane (B20135) group serves as an effective protecting group for the benzaldehyde (B42025) functionality. Cyclic acetals are known to be stable under a variety of conditions, particularly in the presence of bases, nucleophiles, and many oxidizing and reducing agents. organic-chemistry.org This stability allows for selective chemical manipulation of the amidoxime group without affecting the latent aldehyde.

Deprotection to regenerate the aldehyde is typically achieved under acidic conditions, often through hydrolysis in aqueous acid or transacetalization. organic-chemistry.orgresearchgate.net The ability to selectively cleave the acetal (B89532) in the presence of other functional groups is a key advantage. researchgate.netresearchgate.net For instance, after converting the amidoxime to an oxadiazole ring (which is generally stable to mild acid), the dioxolane can be hydrolyzed to unveil the aldehyde for subsequent reactions.

Table 2: Orthogonal Reactivity and Deprotection

| Functional Group | Conditions for Reaction/Modification | Conditions for Deprotection | Stability of Other Group |

| Amidoxime | Acylation (e.g., RCOCl, pyridine) | Not Applicable | Dioxolane is stable |

| Dioxolane (Acetal) | Stable to base, nucleophiles | Mild aqueous acid (e.g., HCl, H₂SO₄) | Amidoxime/Oxadiazole is stable |

The true value of this compound is realized in multi-step synthetic sequences where sequential reaction of its functional groups is required. rsc.org It acts as a linchpin, allowing for the introduction of molecular complexity in a controlled manner.

A representative synthetic strategy could involve:

Step 1: Heterocycle Formation. The amidoxime moiety is first converted into a 1,2,4-oxadiazole ring through reaction with an appropriate acylating agent.

Step 2: Deprotection. The resulting intermediate is treated with a mild acid to hydrolyze the dioxolane acetal, regenerating the formyl group.

Step 3: Aldehyde Elaboration. The newly exposed aldehyde can then participate in a wide range of carbon-carbon bond-forming reactions, such as Wittig olefination, Grignard addition, or reductive amination, to build a more complex molecular scaffold.

This stepwise approach exemplifies the utility of orthogonal protecting group strategies in modern organic synthesis, enabling the construction of molecules that would be difficult to access through other routes.

Applications in Cascade and Tandem Reaction Sequences

While documented examples specifically involving this compound in cascade reactions are not prominent, its structure is amenable to the design of such processes. Cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates, offer significant gains in synthetic efficiency.

A hypothetical cascade sequence could be initiated by the acid-catalyzed deprotection of the dioxolane. The in situ generated aldehyde could then be trapped intramolecularly by a suitably modified amidoxime functionality. For example, if the amidoxime is first converted to an O-allyl amidoxime, the deprotection could be followed by an intramolecular cycloaddition or a related cyclization event, triggered by the appearance of the aldehyde. The design of such a reaction would depend on carefully tuning the substrate and reaction conditions to favor the desired cascade pathway over competing side reactions. nih.gov

Role in the Production of Fine Chemicals and Intermediates

This compound is a specialized organic compound that serves as a valuable building block in the synthesis of various fine chemicals and complex intermediates. Its utility in organic synthesis stems from the presence of two key functional groups: a benzamidoxime (B57231) moiety and a dioxolane-protected benzaldehyde. This unique combination allows for sequential and site-selective reactions, making it an important tool for constructing intricate molecular architectures.

The primary role of the 1,3-dioxolane group is to act as a protecting group for the aldehyde functionality at the para-position of the benzene (B151609) ring. The protection of aldehydes as acetals, such as dioxolanes, is a common strategy in multi-step organic synthesis. This protection prevents the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified. The dioxolane group is stable under a variety of reaction conditions, yet can be readily removed (deprotected) under acidic conditions to regenerate the aldehyde.

With the aldehyde group protected, the benzamidoxime functionality becomes the primary site for synthetic transformations. Benzamidoximes are versatile precursors for the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and other fine chemicals. For instance, the benzamidoxime moiety can undergo cyclization reactions with various electrophiles to form 1,2,4-oxadiazoles, a class of compounds with diverse biological activities.

A plausible synthetic application of this compound would involve the initial conversion of the amidoxime group into a desired heterocyclic system. Following the construction of the heterocycle, the dioxolane protecting group can be removed to unmask the aldehyde. This newly revealed aldehyde can then participate in further synthetic transformations, such as reductive amination, Wittig reactions, or aldol (B89426) condensations, to build more complex molecular structures.

The precursor to this compound is likely 4-(1,3-Dioxolan-2-yl)benzonitrile. nih.gov The nitrile group can be converted to the benzamidoxime through reaction with hydroxylamine (B1172632). This nitrile itself is a useful intermediate in the synthesis of various compounds.

While direct, large-scale industrial applications of this compound are not widely documented, its value lies in its potential for the laboratory-scale synthesis of novel and complex molecules for research and development in the pharmaceutical and fine chemical industries. The ability to perform selective chemistry on the benzamidoxime group while the aldehyde is protected makes it a strategic intermediate for accessing molecules that would be difficult to synthesize through other routes.

Derivatives and Analogues of 4 1,3 Dioxolan 2 Yl Benzamidoxime: Synthesis and Chemical Properties

Benzamidoxime (B57231) Derivatives with Modified Aromatic or Side-Chain Substituents

The synthesis of benzamidoxime derivatives often begins with substituted benzonitriles, which are converted to the corresponding N-hydroxy benzamidines (amidoximes) through reaction with hydroxylamine (B1172632). sioc-journal.cn Modifications to the aromatic ring or its side chains are typically introduced at an early stage of the synthesis.

Research into benzimidazole (B57391) amidoximes, for instance, provides a template for understanding these modifications. In one study, various N-substituted-3,4-diaminobenzonitriles were condensed with arylaldehydes to form benzimidazole carbonitriles. These nitrile intermediates were then converted to the final amidoxime (B1450833) products. sioc-journal.cn This multi-step process allows for the introduction of a wide variety of substituents on both the benzimidazole ring system and the appended aryl groups, influencing properties such as electronic distribution and steric hindrance.

Similarly, structure-activity relationship (SAR) studies on benzamide (B126) analogues highlight the impact of substituents. In a series of benzamide analogues developed as nicotinic receptor modulators, modifications to the alkoxy and pyridyl portions of the molecules led to significant changes in potency and selectivity. researchgate.net For example, altering the chain length of a substituent linked to a pyridine (B92270) ring was a key strategy to explore the optimal chemical space for receptor binding. researchgate.net The synthesis of these analogues often involves standard amide bond formation, such as the acylation of an amine with a substituted benzoyl chloride. nih.gov

The chemical properties of these derivatives are intrinsically linked to their substituent patterns. The configuration and conformation of benzamidoximes have been established using techniques like electric dipole moment measurements and NMR spectroscopy, which show that most exist in a stable, nearly planar conformation. nih.gov Introducing bulky substituents can influence this conformation, potentially affecting receptor interactions. Furthermore, the electronic nature of substituents (electron-donating or electron-withdrawing) on the aromatic ring directly impacts the reactivity and basicity of the amidoxime group. osi.lv

| Derivative Type | Synthetic Precursor | Key Synthetic Step | Investigated Property | Reference |

|---|---|---|---|---|

| Benzimidazole Amidoximes | N-substituted-3,4-diaminobenzonitriles | Condensation with arylaldehydes followed by reaction with hydroxylamine | Prodrug potential for amidines | sioc-journal.cn |

| Benzoylthioureido Benzenesulfonamides | Substituted benzoic acids | Acylation of aminobenzoic acid, conversion to isothiocyanate, and reaction with an amine | Enzyme inhibition | nih.gov |

| 2-Benzamido-4-methylthiazole Derivatives | Substituted 2-benzamido-4-methylthiazole-5-carboxylates | Synthesis of substituted thiazole (B1198619) carboxylates | Xanthine oxidase inhibition | nih.gov |

| Benzothiazole Amide Derivatives | Substituted benzothiazoles | Amide bond formation with various aryl groups | Structure-activity relationships (SAR) for antimicrobial activity | osi.lv |

Dioxolane Analogues with Varied Substitutions and Ring Structures

The dioxolane moiety in 4-(1,3-dioxolan-2-yl)benzamidoxime, primarily serving as a protecting group for a benzaldehyde (B42025) functional group, is also a target for modification to create novel analogues. acs.org Dioxolanes are typically synthesized by the acetalization of aldehydes or ketones with ethylene (B1197577) glycol. acs.org This reaction provides a straightforward route to introduce the dioxolane ring, and its stability under many reaction conditions makes it a valuable component in multistep syntheses. thieme-connect.de

The introduction of chirality into the dioxolane ring is a key strategy in modern drug design, as stereoisomers can exhibit significantly different biological activities. sioc-journal.cn The synthesis of chiral dioxolanes can be achieved through several stereoselective methods.

One common approach is the use of chiral diols as starting materials. Reacting an aldehyde with an enantiomerically pure diol, such as those derived from tartaric acid, results in the formation of a chiral dioxolane. mdpi.comnih.gov This method is a form of asymmetric synthesis using a chiral auxiliary, where the chirality of the diol directs the formation of a specific stereoisomer. uwindsor.ca

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of 1,3-dioxolanes. For instance, a chiral binaphthyldiimine-Ni(II) complex can catalyze the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Another innovative method involves a Rh(II)-catalyzed asymmetric three-component cascade reaction to assemble chiral 1,3-dioxoles from hybrid ylides, aldehydes, and carboxylic acids with high enantioselectivity. rsc.org

The characterization of these chiral analogues relies heavily on chiroptical techniques. Circular dichroism (CD) spectroscopy is instrumental in determining the absolute configuration and studying the structure-chirality relationships of these molecules. youtube.com For complex structures, computational analysis of vibrational circular dichroism (VCD) spectra can be employed to assign the absolute configuration of stereocenters. ethernet.edu.et

| Synthetic Strategy | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Chiral Auxiliary | Enantiomerically pure α-hydroxy acids (e.g., mandelic acid, lactic acid) | Formation of a chiral 1,3-dioxolan-4-one (B8650053) from an α-hydroxy acid, followed by stereoselective alkylation. | mdpi.com |

| Asymmetric Catalysis | Chiral binaphthyldiimine-Ni(II) complex | Catalyzes asymmetric 1,3-dipolar cycloaddition of carbonyl ylides and aldehydes. | organic-chemistry.org |

| Multi-component Reaction | Rh(II) catalyst, IIII/PV-hybrid ylides | Asymmetric cascade reaction to form chiral 1,3-dioxoles. | rsc.org |

| Diastereoselective Synthesis | Chiral diols and aldehydes | Condensation of a prochiral aldehyde with a chiral diol to form a diastereomeric mixture of acetals. | nih.govnih.gov |

Beyond introducing substituents, altering the fundamental structure of the dioxolane ring itself offers another avenue for creating novel analogues. This can involve changing the ring size or creating more complex fused or spirocyclic systems.

Spirocyclic Systems: Another structural variation involves the creation of spiro-dioxolanes, where the dioxolane ring is part of a spirocyclic system. ethernet.edu.et These structures introduce a high degree of three-dimensionality, a desirable trait in modern drug design for exploring new chemical space. thieme-connect.dersc.org The synthesis of spiro-dioxolanes can be complex, often involving multi-step sequences. For example, the synthesis of spirooxindoles can be achieved via a [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. nih.gov The synthesis of spiro-ketals is another relevant strategy that can be adapted for creating spiro-dioxolane structures.

These structural variations significantly impact the molecule's properties. The shift from a five-membered dioxolane to a six-membered dioxane or a seven-membered dioxepane alters the bond angles and conformational flexibility, which in turn affects how the molecule presents its pharmacophoric features to a biological target. nih.gov Spirocyclic systems introduce rigid, well-defined three-dimensional architectures that can lead to enhanced binding affinity and selectivity. rsc.org

Amidoxime Derivatives with Altered Amide Substituents

The amidoxime functional group (-C(=NOH)NH₂) itself is a rich site for chemical modification. Altering the substituents on the amide nitrogen can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Amidoximes are most commonly prepared from the corresponding nitriles by reaction with hydroxylamine, often in the presence of a base. organic-chemistry.orgrsc.org

The synthesis of N-substituted amidoximes can be achieved by reacting an O-acylated or O-silylated amidoxime with an amine, or by direct N-alkylation or N-arylation. However, a more common strategy for creating diversity at this position is to synthesize a library of related amide derivatives.

The synthesis of amide derivatives is one of the most fundamental transformations in organic chemistry. acs.org Typically, a carboxylic acid is activated and then reacted with an amine. Common activating agents include thionyl chloride (to form an acyl chloride) or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org By using a variety of amines (aliphatic, aromatic, heterocyclic), a wide range of amide derivatives can be generated. nih.govacs.org For example, reacting a substituted benzoic acid with different anilines or heterocyclic amines can produce a diverse library of benzamides. acs.org

The influence of reaction conditions on amide and amidoxime synthesis is critical. One study highlighted that different conditions could selectively yield either the amide or the amidoxime from a nitrile precursor, demonstrating the fine control that can be exerted over the synthetic outcome. uwindsor.ca The choice of solvent, base, and temperature can significantly impact the reaction pathway and final product distribution. uwindsor.ca

Structure-Synthesis Relationships in the Development of Analogues

The development of analogues of this compound is a clear illustration of the intricate relationship between a target structure and the synthetic strategy required to access it. The desired modifications—be it on the aromatic ring, the dioxolane moiety, or the amidoxime group—dictate the entire synthetic plan, from the choice of starting materials to the sequence of reactions.

For instance, if the goal is to introduce specific substituents on the aromatic ring, it is most efficient to begin with a commercially available, appropriately substituted benzonitrile (B105546) or benzoic acid. The subsequent synthetic steps are then built around this core. This "linear" approach is common in the synthesis of focused libraries of compounds where one part of the molecule is held constant while another is varied. nih.gov

When the goal is to create chiral analogues, the synthetic strategy must incorporate a method for controlling stereochemistry. This can involve using a chiral starting material (a chiral pool synthesis), employing a chiral auxiliary that is later removed, or using an asymmetric catalyst. uwindsor.cayoutube.com The decision of which strategy to use often depends on the location of the desired stereocenter and the availability of suitable chiral precursors or catalysts. For example, synthesizing a chiral dioxolane is readily achieved using a chiral diol, which acts as an auxiliary. mdpi.comnih.gov

The synthesis of more complex structural variations, such as spirocycles or different ring systems, requires more sophisticated synthetic design. These syntheses often involve key cycloaddition or rearrangement reactions to construct the core scaffold. nih.gov The structure-synthesis relationship here is bidirectional: the desire for a complex, three-dimensional structure drives the development of new synthetic methods, while the availability of powerful synthetic reactions enables the design of novel molecular architectures. rsc.org

Ultimately, the development of analogues is an iterative process where the results of biological testing (structure-activity relationships) feed back into the design of new target structures, which in turn poses new challenges and opportunities for synthetic chemistry. researchgate.netrsc.org

Analytical Methodologies for 4 1,3 Dioxolan 2 Yl Benzamidoxime

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental in separating 4-(1,3-Dioxolan-2-yl)benzamidoxime from impurities and other components in a mixture. The choice of technique depends on the specific analytical goal, such as purity assessment, reaction monitoring, or trace analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. pharmaguideline.commedwinpublishers.com Developing a robust HPLC method involves the systematic selection of columns, mobile phases, and detection parameters to achieve optimal separation and quantification. uran.ua

Method Development:

A typical HPLC method for aromatic amines and related compounds often utilizes a reversed-phase column, such as a C18 column. researchgate.netnih.gov The mobile phase commonly consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govresearchgate.net Gradient elution, where the mobile phase composition is changed over time, is frequently employed to effectively separate compounds with a range of polarities. nih.govresearchgate.net Detection is often performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. nih.govnih.gov For benzamide (B126) and its derivatives, this is typically in the UV range. nih.gov

Validation:

Method validation is a critical process to ensure the reliability and consistency of the analytical data. pharmaguideline.commedwinpublishers.com Key validation parameters, as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH), include: pharmaguideline.commedwinpublishers.com

Linearity: Establishes the relationship between the concentration of the analyte and the analytical signal. A linear relationship is desirable for accurate quantification. nih.govresearchgate.net

Precision: Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

Accuracy: Assesses the closeness of the test results obtained by the method to the true value. medwinpublishers.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. ijpsonline.com

Robustness: Measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. uran.ua

Table 1: Illustrative HPLC Method Parameters for Aromatic Amine Analysis

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | uran.uaresearchgate.net |

| Mobile Phase A | Water with 0.2% Formic Acid | researchgate.net |

| Mobile Phase B | Acetonitrile with 0.2% Formic Acid | researchgate.net |

| Elution | Gradient | researchgate.net |

| Flow Rate | 1.0 - 1.2 mL/min | uran.uaresearchgate.net |

| Detection | UV at 205 nm or 270 nm | uran.uanih.govnih.gov |

| Column Temperature | 35 - 45 °C | uran.uaresearchgate.net |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com Since this compound itself may not be sufficiently volatile for direct GC analysis, derivatization is often required to convert it into a more volatile form. sigmaaldrich.com

Derivatization for GC:

The primary goal of derivatization is to replace active hydrogens in polar functional groups (like those in the amidoxime (B1450833) group) with nonpolar moieties, thereby increasing volatility. sigmaaldrich.com Common derivatization techniques include silylation, which can be achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com Perfluoroacylation is another strategy. nist.gov

GC-MS Analysis: